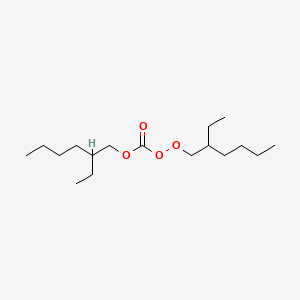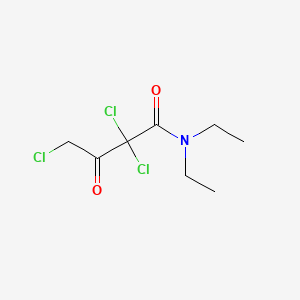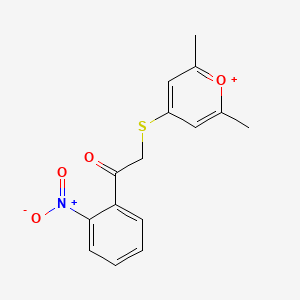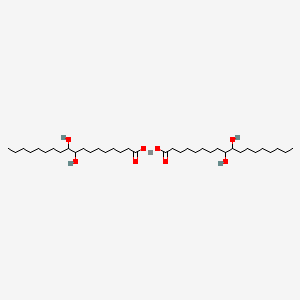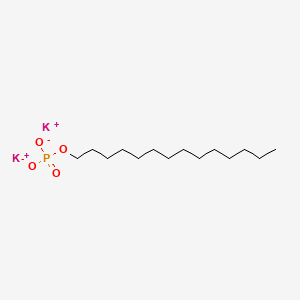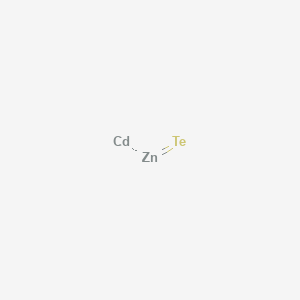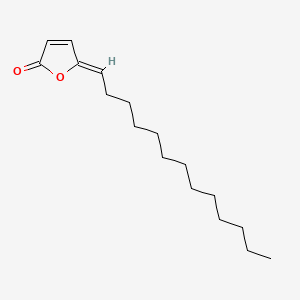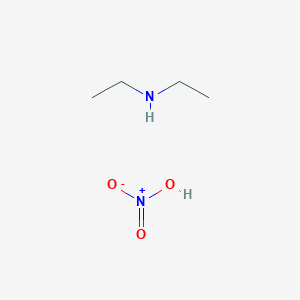
((2-Hydroxytetradecyl)thio)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2-Hydroxytetradecyl)thio)acetic acid: is a chemical compound with the molecular formula C16H32O3S and a molecular weight of 304.5 g/mol It is characterized by the presence of a hydroxyl group and a thioether linkage attached to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Hydroxytetradecyl)thio)acetic acid typically involves the reaction of tetradecyl mercaptan with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of tetradecyl mercaptan attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the thioether linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific catalysts, controlled temperature, and pressure conditions to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: ((2-Hydroxytetradecyl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thioether linkage can be reduced to form a thiol group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a thiol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((2-Hydroxytetradecyl)thio)acetic acid is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties due to the presence of the thioether linkage .
Industry: In industrial applications, this compound can be used as a surfactant or emulsifying agent due to its amphiphilic nature. It can also be used in the formulation of cosmetics and personal care products .
Wirkmechanismus
The mechanism of action of ((2-Hydroxytetradecyl)thio)acetic acid involves its interaction with biological membranes and proteins. The hydroxyl group can form hydrogen bonds with polar residues, while the thioether linkage can interact with hydrophobic regions. This dual interaction allows the compound to modulate the activity of enzymes and receptors, potentially leading to its bioactive effects .
Vergleich Mit ähnlichen Verbindungen
- ((2-Hydroxyethyl)thio)acetic acid
- ((2-Hydroxyhexadecyl)thio)acetic acid
- ((2-Hydroxydecyl)thio)acetic acid
Comparison: ((2-Hydroxytetradecyl)thio)acetic acid is unique due to its specific chain length and the presence of both hydroxyl and thioether functionalities. This combination allows for a wide range of chemical modifications and applications compared to its shorter or longer chain analogs .
Eigenschaften
CAS-Nummer |
85099-06-5 |
|---|---|
Molekularformel |
C16H32O3S |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
2-(2-hydroxytetradecylsulfanyl)acetic acid |
InChI |
InChI=1S/C16H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-15(17)13-20-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) |
InChI-Schlüssel |
QVLFKHLAOKXTEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(CSCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



